molecular formula C12H18BrP B15159284 (4-Bromophenyl)di(propan-2-yl)phosphane CAS No. 651330-03-9

(4-Bromophenyl)di(propan-2-yl)phosphane

Cat. No.: B15159284
CAS No.: 651330-03-9
M. Wt: 273.15 g/mol
InChI Key: YPSLFUKCHBSNRJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)di(propan-2-yl)phosphane is a tertiary phosphane ligand featuring a 4-bromophenyl group and two isopropyl (propan-2-yl) substituents attached to a central phosphorus atom. The bromine atom on the aromatic ring introduces electron-withdrawing effects, while the isopropyl groups contribute electron-donating and steric properties. The bromine substituent also offers opportunities for further functionalization via cross-coupling reactions, enhancing its utility in synthetic applications .

Properties

CAS No.

651330-03-9

Molecular Formula

C12H18BrP

Molecular Weight

273.15 g/mol

IUPAC Name

(4-bromophenyl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3

InChI Key

YPSLFUKCHBSNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=C(C=C1)Br)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of 4-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of (4-Bromophenyl)di(propan-2-yl)phosphane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Bromophenyl)di(propan-2-yl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: The compound is studied for its potential use in biological systems as a probe or reagent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)di(propan-2-yl)phosphane involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes, such as cross-coupling reactions, by stabilizing reactive intermediates and lowering activation energies. The phosphorus atom in the compound acts as a nucleophile, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The bromophenyl group in the target compound introduces electron-withdrawing character, contrasting with the electron-donating nature of phenyl or isopropyl groups in PPh₃ or PiPr₃. This balance may modulate metal-ligand bond strength in coordination complexes.

Biological Activity

Introduction

(4-Bromophenyl)di(propan-2-yl)phosphane is a phosphine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of (4-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of brominated phenyl compounds with phosphine derivatives. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that (4-Bromophenyl)di(propan-2-yl)phosphane exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Bacterial Strain MIC (µg/mL) Standard Antibiotic (µg/mL)
E. coli3216
S. aureus168
P. aeruginosa6432

Antioxidant Activity

The compound's antioxidant activity was evaluated using the DPPH radical scavenging assay. Results showed that (4-Bromophenyl)di(propan-2-yl)phosphane exhibited a notable scavenging effect, indicating its potential as an antioxidant agent.

Concentration (µM) Scavenging Activity (%)
1020
5045
10070

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that (4-Bromophenyl)di(propan-2-yl)phosphane has selective cytotoxic effects. The IC50 values were calculated to assess its efficacy:

Cell Line IC50 (µM)
HeLa15
MCF-725
A54930

The biological activity of (4-Bromophenyl)di(propan-2-yl)phosphane is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, contributing to its antimicrobial properties.
  • Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to disrupt microbial membranes, enhancing its antibacterial effects.

Study on Anticancer Properties

In a recent study published in ACS Chemical Neuroscience, researchers investigated the anticancer properties of various phosphine derivatives, including (4-Bromophenyl)di(propan-2-yl)phosphane. The study demonstrated that this compound significantly inhibited tumor growth in vivo models, suggesting its potential as a therapeutic agent against certain cancers .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of phosphine compounds against resistant bacterial strains. Results indicated that (4-Bromophenyl)di(propan-2-yl)phosphane effectively inhibited biofilm formation and bacterial growth, highlighting its promise in treating infections caused by multidrug-resistant organisms .

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